molecular formula C9H6N2O3 B6256253 4-oxo-3,4-dihydrophthalazine-5-carboxylic acid CAS No. 14346-61-3

4-oxo-3,4-dihydrophthalazine-5-carboxylic acid

Cat. No.: B6256253
CAS No.: 14346-61-3
M. Wt: 190.2
InChI Key:
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Description

4-oxo-3,4-dihydrophthalazine-5-carboxylic acid: is a chemical compound with the molecular formula C9H6N2O3 It is a derivative of phthalazine and is characterized by the presence of a keto group at the 4-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-3,4-dihydrophthalazine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine, which is then oxidized to introduce the keto group at the 4-position. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation or oxidation of suitable intermediates .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions: 4-oxo-3,4-dihydrophthalazine-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional keto or carboxylic acid groups, while reduction may produce hydroxylated derivatives .

Scientific Research Applications

Chemistry: In chemistry, 4-oxo-3,4-dihydrophthalazine-5-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications .

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. Research has shown that certain derivatives exhibit significant antitumor activity, making them promising candidates for cancer treatment .

Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 4-oxo-3,4-dihydrophthalazine-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, the compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, its antitumor activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 4-oxo-3,4-dihydrophthalazine-5-carboxylic acid is unique due to its specific substitution pattern and functional groupsFor instance, the presence of both a keto group and a carboxylic acid group in the same molecule allows for diverse chemical modifications and interactions .

Properties

CAS No.

14346-61-3

Molecular Formula

C9H6N2O3

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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